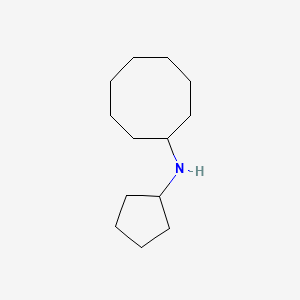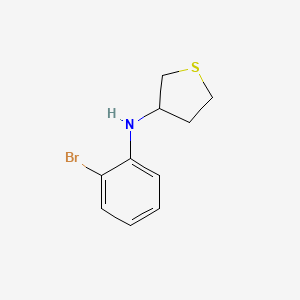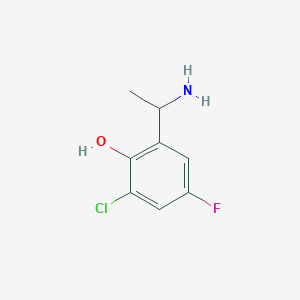![molecular formula C11H23NO B13273537 3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13273537.png)
3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C11H23NO It is characterized by the presence of a cyclohexyl group substituted with two methyl groups and an amino group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 2,6-dimethylcyclohexylamine with an appropriate propanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as a precursor in the manufacture of polymers.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The cyclohexyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Amino-1-propanol: Similar in structure but lacks the cyclohexyl group.
2,6-Dimethylcyclohexylamine: Contains the cyclohexyl group but lacks the propanol chain.
Uniqueness: 3-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol is unique due to the combination of the cyclohexyl group with the propanol chain, which imparts distinct chemical and physical properties. This combination allows for specific interactions in biological systems and makes it a valuable compound in various applications.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-[(2,6-dimethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9-5-3-6-10(2)11(9)12-7-4-8-13/h9-13H,3-8H2,1-2H3 |
InChI Key |
CQIXLENIUKEYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1NCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-[(2R)-butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B13273465.png)



![4-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13273489.png)

![4-Chloro-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13273500.png)
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13273503.png)
amine](/img/structure/B13273508.png)



![1-[(1-Methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13273551.png)
